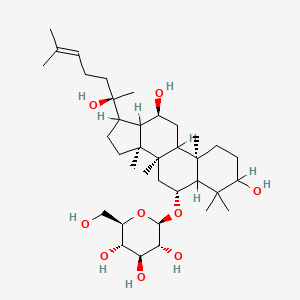

(20R)-Ginsenoside Rh1

Übersicht

Beschreibung

20(R)-Ginsenosid Rh1: ist eine natürlich vorkommende Verbindung, die in Panax ginseng gefunden wird, einer Pflanze, die in der traditionellen Medizin weit verbreitet ist. Diese Verbindung gehört zur Familie der Ginsenoside, die Saponine sind, die für ihre vielfältigen pharmakologischen Eigenschaften bekannt sind. Die Summenformel von 20(R)-Ginsenosid Rh1 ist C36H62O9 , und es hat ein Molekulargewicht von 638.88 g/mol .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: 20(R)-Ginsenosid Rh1 kann durch verschiedene Verfahren synthetisiert werden, darunter Erhitzen, Dämpfen, saure Hydrolyse und Enzymrreaktionen. Diese Prozesse helfen, polarere Ginsenoside in weniger polare umzuwandeln, wie z. B. 20(R)-Ginsenosid Rh1 .

Industrielle Produktionsmethoden: Die industrielle Produktion von 20(R)-Ginsenosid Rh1 beinhaltet oft die Extraktion von Ginsenosiden aus Ginsengwurzeln, gefolgt von der Reinigung mittels Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC). Die Verwendung der mikrowellengestützten Extraktion (MAE) wurde ebenfalls optimiert, um die Ausbeute an seltenen Ginsenosiden, einschließlich 20(R)-Ginsenosid Rh1, zu erhöhen .

Chemische Reaktionsanalyse

Reaktionstypen: 20(R)-Ginsenosid Rh1 durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind essentiell, um die Verbindung zu modifizieren, um ihre pharmakologischen Eigenschaften zu verbessern.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Nucleophile wie Halogenide oder Amine.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zur Bildung hydroxylierter Derivate führen, während Reduktion Deoxyderivate erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Chemie: 20(R)-Ginsenosid Rh1 wird in der chemischen Forschung verwendet, um seine strukturellen Eigenschaften und Reaktivität zu untersuchen. Es dient als Modellverbindung, um das Verhalten von Saponinen zu verstehen.

Biologie: In der biologischen Forschung wird 20(R)-Ginsenosid Rh1 auf seine Auswirkungen auf zelluläre Prozesse untersucht. Es wurde gezeigt, dass es Signalwege und Genexpression moduliert, was es zu einem wertvollen Werkzeug für die Untersuchung der Zellbiologie macht .

Medizin: 20(R)-Ginsenosid Rh1 hat verschiedene medizinische Anwendungen, darunter entzündungshemmende, krebshemmende und neuroprotektive Wirkungen. Es wird auf sein Potenzial zur Behandlung von Krankheiten wie Krebs, Alzheimer und Herz-Kreislauf-Erkrankungen untersucht .

Industrie: Im Industriesektor wird 20(R)-Ginsenosid Rh1 aufgrund seiner vorteilhaften Eigenschaften in der Formulierung von Nahrungsergänzungsmitteln und Kosmetika verwendet.

Wirkmechanismus

20(R)-Ginsenosid Rh1 entfaltet seine Wirkung über mehrere molekulare Ziele und Signalwege. Es interagiert mit Zelloberflächenrezeptoren und intrazellulären Signalmolekülen, um verschiedene biologische Prozesse zu modulieren. Beispielsweise kann es spezifische Kinasen und Transkriptionsfaktoren aktivieren oder hemmen, was zu Veränderungen der Genexpression und zellulären Reaktionen führt .

Analyse Chemischer Reaktionen

Types of Reactions: 20®-Ginsenoside Rh1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxy derivatives.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Mechanisms of Action

(20R)-Ginsenoside Rh1 has been shown to exert protective effects on neuronal cells. Research indicates that it can inhibit the activation of microglia, which play a crucial role in neuroinflammation and neurodegenerative diseases. Specifically, Rh1 reduces the expression of pro-inflammatory cytokines such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) while enhancing the expression of anti-inflammatory markers like IL-10 and heme oxygenase-1 (HO-1) . The compound also modulates signaling pathways, notably inhibiting the MAPK and NF-κB pathways, which are critical in inflammatory responses .

Case Studies

In a study involving LPS-stimulated microglia, this compound significantly decreased nitric oxide production and reactive oxygen species (ROS), suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease and other neurodegenerative disorders . Furthermore, it has been reported to improve cognitive function and alleviate symptoms associated with vascular dementia .

Anti-Inflammatory Properties

Pharmacological Insights

this compound exhibits strong anti-inflammatory properties through various mechanisms. It has been observed to downregulate pro-inflammatory cytokines and chemokines in different cell lines . For instance, in RAW 264.7 macrophages, Rh1 reduced the expression of TNF-α and IL-6 in a dose-dependent manner, showcasing its potential in treating inflammatory diseases .

Research Findings

A systematic review highlighted that ginsenoside Rh1 not only mitigates inflammation but also enhances antioxidant defenses within cells . This dual action makes it a candidate for developing therapies targeting chronic inflammatory conditions.

Anticancer Effects

Mechanistic Studies

The anticancer potential of this compound has been explored in various cancer cell lines. It has demonstrated cytotoxic effects against human lung carcinoma (A549), cervical adenocarcinoma (HeLa), and lymphoid neoplasma (P388) cells . The compound's IC50 values indicate potent activity in specific cell lines while showing lower toxicity in others .

Clinical Applications

In vivo studies have shown that Rh1 can inhibit tumor growth and metastasis. For example, it was effective in reducing colorectal cancer cell migration and proliferation in mouse models . These findings suggest that ginsenoside Rh1 could be developed as an adjunct therapy in cancer treatment protocols.

Cardiovascular Health

Pharmacokinetics and Efficacy

Recent studies have indicated that this compound may play a role in cardiovascular protection by improving endothelial function and reducing oxidative stress . Pharmacokinetic studies reveal that its bioavailability can be influenced by co-administration with other herbal compounds, enhancing its therapeutic efficacy .

Summary of Applications

| Application Area | Mechanism/Effect | Case Studies/Findings |

|---|---|---|

| Neuroprotection | Inhibits microglial activation; modulates inflammatory pathways | Improved cognitive function in AD models; reduced neuroinflammation |

| Anti-inflammatory | Downregulates pro-inflammatory cytokines; enhances antioxidant defenses | Significant reduction of TNF-α and IL-6 in macrophage models |

| Anticancer | Induces cytotoxicity in various cancer cell lines; inhibits tumor growth | Effective against colorectal cancer; reduced migration of cancer cells |

| Cardiovascular Health | Improves endothelial function; reduces oxidative stress | Enhanced bioavailability when combined with other herbal extracts |

Wirkmechanismus

20®-Ginsenoside Rh1 exerts its effects through multiple molecular targets and pathways. It interacts with cell surface receptors and intracellular signaling molecules to modulate various biological processes. For example, it can activate or inhibit specific kinases and transcription factors, leading to changes in gene expression and cellular responses .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- 20(S)-Ginsenosid Rh1

- 20(S)-Ginsenosid Rg3

- 20(R)-Ginsenosid Rg3

- 20(S)-Ginsenosid Rh2

- 20(R)-Ginsenosid Rh2

Vergleich: 20(R)-Ginsenosid Rh1 ist aufgrund seiner spezifischen Stereochemie einzigartig, die seine biologische Aktivität beeinflusst. Im Vergleich zu seinem 20(S)-Gegenstück kann 20(R)-Ginsenosid Rh1 unterschiedliche Pharmakokinetik und Pharmakodynamik aufweisen. Das Vorhandensein verschiedener Zuckerreste und Hydroxylgruppen in ähnlichen Verbindungen trägt ebenfalls zu ihren unterschiedlichen Eigenschaften bei .

Biologische Aktivität

(20R)-Ginsenoside Rh1, a bioactive compound derived from ginseng, has garnered attention due to its diverse biological activities, particularly in anti-inflammatory and anticancer effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure

This compound is a triterpenoid saponin with the molecular formula and is characterized by its unique stereochemistry which influences its biological properties .

Anti-inflammatory Activity

Numerous studies have demonstrated the anti-inflammatory properties of this compound:

- Histamine Release Inhibition: In vitro studies using RAW264.7 cells indicated that Rh1 significantly inhibits histamine release from rat peritoneal mast cells. At a dosage of 25 mg/kg, it achieved an 87% inhibition rate, surpassing the effects of disodium cromoglycate .

- Cytokine Modulation: Rh1 was shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages, along with reducing the activation of NF-kappaB, a key transcription factor in inflammatory responses .

Anticancer Effects

This compound exhibits promising anticancer properties across various cancer cell lines:

- Cell Viability and Proliferation: Studies utilizing the Cell Counting Kit-8 (CCK-8) assay revealed that Rh1 reduces cell viability in colorectal cancer cells (SW620) in a dose-dependent manner, with significant effects observed at concentrations of 50 µM and 100 µM over 24 and 48 hours .

- Inhibition of Migration: Research has shown that Rh1 inhibits the migration of colorectal cancer cells, suggesting its potential as an anti-metastatic agent .

Neuroprotective Effects

Recent investigations highlight the neuroprotective properties of this compound:

- Protection Against Neurotoxicity: In models using SH-SY5Y and PC-12 cells, Rh1 demonstrated protective effects against neurotoxic agents such as 6-hydroxydopamine (6-OHDA). It was found to improve cell viability and reduce apoptosis markers .

- Mechanisms of Action: The mechanisms underlying its neuroprotective effects include modulation of oxidative stress and inflammatory pathways, enhancing neuronal survival under stress conditions .

Pharmacokinetics

Pharmacokinetic studies have provided insights into the absorption and metabolism of this compound:

- Bioavailability: Research indicates that the pharmacokinetic profile of Rh1 can be influenced by various factors including extraction methods. For instance, different decocting processes significantly affect its concentration in rat plasma, impacting parameters such as , , and half-life .

Summary Table of Biological Activities

Case Studies

Several case studies have illustrated the practical applications of this compound:

- Chronic Inflammation Model: In a murine model of TNBS-induced colitis, administration of this compound resulted in reduced inflammation markers such as IL-1β and TNF-α, indicating its therapeutic potential for inflammatory bowel diseases .

- Cancer Treatment Synergy: A study examining combinations of ginsenosides found that this compound enhanced the cytotoxic effects when used alongside other chemotherapeutic agents in various cancer cell lines, suggesting a synergistic effect that could improve treatment outcomes .

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O9/c1-19(2)10-9-13-36(8,43)20-11-15-34(6)26(20)21(38)16-24-33(5)14-12-25(39)32(3,4)30(33)22(17-35(24,34)7)44-31-29(42)28(41)27(40)23(18-37)45-31/h10,20-31,37-43H,9,11-18H2,1-8H3/t20-,21+,22-,23+,24+,25-,26-,27+,28-,29+,30-,31+,33+,34+,35+,36+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAQNTCRNSXYLAH-PQYWRUIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the structural characterization of (20R)-Ginsenoside Rh1?

A1: While the provided abstracts don't offer specific spectroscopic data for this compound, they confirm its presence in both Qili Qiangxin capsules [] and processed Panax notoginseng rhizomes []. To determine the molecular formula and weight, further investigation into databases or research articles specifically focusing on this compound characterization is needed.

Q2: How does processing Panax notoginseng affect the presence of this compound?

A2: Research indicates that processing Panax notoginseng can lead to the formation of this compound. [] Specifically, researchers observed this compound in processed samples, suggesting it might be a product of chemical conversions during the processing procedures. These conversions primarily involve dehydration and glycosyl hydrolysis reactions affecting other ginsenosides. []

Q3: Are there any analytical challenges in identifying and quantifying this compound?

A3: While not explicitly stated in the provided abstracts, identifying and quantifying this compound likely requires advanced analytical techniques. Similar research relies on methods like High-Performance Liquid Chromatography (HPLC) [, ] coupled with spectroscopic methods for structural elucidation. Further research on this compound would need to address method validation, ensuring accuracy, precision, and specificity in quantifying this specific compound within complex plant extracts.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.